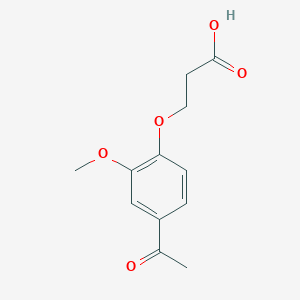

3-(4-Acetyl-2-methoxyphenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-acetyl-2-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-8(13)9-3-4-10(11(7-9)16-2)17-6-5-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCAZDATCFYBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170170-51-1 | |

| Record name | 3-(4-Acetyl-2-methoxyphenoxy)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170170511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-ACETYL-2-METHOXYPHENOXY)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EJ7I13S0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Acetyl 2 Methoxyphenoxy Propanoic Acid

Strategic Approaches to the Synthesis of the 3-(4-Acetyl-2-methoxyphenoxy)propanoic Acid Core Structure

The construction of the this compound core structure is most effectively achieved through the Williamson ether synthesis. This classical and versatile method involves the formation of an ether linkage by the reaction of a phenoxide with an electrophilic alkyl halide or a related species. A primary synthetic route involves the coupling of acetovanillone (B370764) with a suitable three-carbon synthon that bears the propanoic acid moiety.

A plausible and efficient synthetic strategy commences with the deprotonation of acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) using a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with an electrophile such as ethyl 3-bromopropanoate (B1231587). The subsequent hydrolysis of the resulting ester under basic or acidic conditions yields the target molecule, this compound.

An alternative approach involves the reaction of the acetovanillone phenoxide with β-propiolactone. This reaction directly introduces the propanoic acid side chain, although careful control of reaction conditions is necessary to avoid polymerization of the lactone.

Optimized Reaction Conditions for Key Synthetic Steps

The efficiency of the Williamson ether synthesis for this specific target molecule is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the propanoic acid synthon.

For the deprotonation of acetovanillone, common bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) can be employed. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are generally preferred as they can solvate the cation of the base without significantly solvating the phenoxide anion, thus enhancing its nucleophilicity.

The reaction temperature is another crucial factor. While higher temperatures can accelerate the reaction rate, they can also promote side reactions such as elimination, particularly if a secondary or tertiary alkyl halide were used. For the reaction with a primary electrophile like ethyl 3-bromopropanoate, a moderately elevated temperature is typically employed to ensure a reasonable reaction time.

The subsequent hydrolysis of the ester intermediate is a standard procedure. This can be achieved by refluxing with an aqueous solution of a strong base like NaOH or KOH, followed by acidification to protonate the carboxylate and precipitate the desired carboxylic acid.

| Reaction Step | Reagents and Conditions | Purpose |

| Phenoxide Formation | Acetovanillone, Base (e.g., K₂CO₃, NaOH) | Generation of the nucleophilic phenoxide |

| Etherification | Ethyl 3-bromopropanoate or β-propiolactone, Solvent (e.g., DMF, Acetone), Heat | Formation of the ether linkage |

| Hydrolysis | Base (e.g., NaOH, KOH), followed by Acid (e.g., HCl) | Conversion of the ester to the carboxylic acid |

Catalytic Systems in the Formation of this compound

To enhance the efficiency and yield of the Williamson ether synthesis, particularly in biphasic systems, phase-transfer catalysts (PTCs) can be employed. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the electrophile is located. This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate and often allowing for milder reaction conditions.

The use of a PTC can be particularly advantageous when using less reactive alkylating agents or when aiming for a more environmentally friendly process by using water as a solvent. The catalyst forms an ion pair with the phenoxide, and this lipophilic ion pair is more soluble in the organic phase, where it can readily react with the alkyl halide.

| Catalyst Type | Example | Role in the Reaction |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Forms a lipophilic ion pair with the phenoxide, facilitating its transfer to the organic phase. |

| Crown Ether | 18-crown-6 | Sequesters the metal cation, increasing the nucleophilicity of the "naked" phenoxide anion. |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound from acetovanillone presents a key regioselectivity challenge. Acetovanillone possesses a phenolic hydroxyl group which is the desired site of reaction. However, under certain conditions, side reactions could potentially occur.

Chemoselectivity: The primary consideration is the selective O-alkylation of the phenolic hydroxyl group over any potential C-alkylation of the aromatic ring. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring. Generally, O-alkylation is favored under conditions that promote SN2 reactions, such as the use of polar aprotic solvents and primary alkyl halides. Harder electrophiles also tend to favor reaction at the harder oxygen atom.

Regioselectivity: In the context of the starting material, acetovanillone, there is only one phenolic hydroxyl group, so regioselectivity with respect to different hydroxyl groups is not a concern. However, if a different starting material with multiple hydroxyl groups were used, selective protection and deprotection strategies would be necessary to achieve the desired regioselectivity.

Stereoselectivity: The target molecule, this compound, is achiral. Therefore, stereoselective synthesis considerations are not applicable to the synthesis of the core structure itself. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center on the propanoic acid side chain, then stereoselective synthetic methods would become crucial.

Derivatization and Analog Design Strategies for this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the design and synthesis of a diverse range of analogs. These modifications can be broadly categorized into substitutions on the aromatic ring and alterations of the propanoic acid side chain.

Introduction of Substituents on the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the presence of the electron-donating methoxy (B1213986) and ether groups. This allows for the introduction of various substituents at the positions ortho and para to these activating groups.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using standard electrophilic halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent. The position of halogenation will be directed by the existing substituents.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can then be further functionalized, for example, through diazotization followed by substitution reactions.

| Reaction | Reagents | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted derivative |

| Chlorination | N-Chlorosuccinimide (NCS) | Chloro-substituted derivative |

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted derivative |

Modifications of the Propanoic Acid Side Chain

The carboxylic acid group of the propanoic acid side chain is a versatile functional handle for a variety of chemical transformations, primarily leading to the formation of esters and amides.

Esterification: The carboxylic acid can be converted to a wide range of esters through reaction with various alcohols under acidic catalysis (Fischer esterification) or by using coupling agents. The choice of alcohol will determine the nature of the resulting ester, allowing for the introduction of different alkyl or aryl groups.

Amide Formation: Amide derivatives can be synthesized by reacting the carboxylic acid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The vast array of commercially available amines allows for the synthesis of a large library of amide analogs.

| Derivative | Reagents | Functional Group Formed |

| Esters | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | -COOR |

| Amides | Amine (RNH₂ or R₂NH), Coupling agent (e.g., DCC, EDC) | -CONHR or -CONR₂ |

Synthesis of Prodrugs and Bioprecursors of this compound

Prodrugs are inactive or less active derivatives of a pharmacologically active compound that undergo enzymatic or chemical transformation in vivo to release the parent drug. This approach can be employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. For this compound, which possesses both a carboxylic acid and a phenolic acetyl group, several prodrug strategies can be envisioned.

Ester Prodrugs: The carboxylic acid moiety is a common target for prodrug design. Esterification can mask the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing membrane permeability. Various types of esters can be synthesized, with the rate of in vivo hydrolysis being tunable by modifying the steric and electronic properties of the alcohol moiety.

| Ester Type | General Structure | Potential Advantages |

| Alkyl/Aryl Esters | R-COOR' | Simple to synthesize, wide range of lipophilicity achievable. |

| Acyloxymethyl Esters | R-COOCH₂OCOR' | Susceptible to hydrolysis by non-specific esterases. |

| Amidomethyl Esters | R-COOCH₂NR'R'' | Rapidly cleaved in vivo by esterases. researchgate.net |

| Glycolamide Esters | R-COOCH₂CONR'R'' | High susceptibility to enzymatic hydrolysis, particularly by cholinesterases. amanote.com |

For instance, simple methyl or ethyl esters of this compound could be synthesized to increase lipophilicity. More sophisticated approaches, such as the synthesis of glycolamide esters, could lead to rapid hydrolysis in plasma. amanote.com The synthesis would typically involve the reaction of the parent carboxylic acid with the corresponding alcohol or halide in the presence of a suitable coupling agent or catalyst.

Amide Prodrugs: Although generally more stable than esters, amides can also serve as prodrugs. The carboxylic acid can be converted to an amide by reacting it with an amine. The in vivo cleavage of the amide bond to release the parent drug is often slower than that of esters, which could be advantageous for achieving sustained release.

Bioprecursors: A bioprecursor is a type of prodrug that is converted to the active drug via metabolic pathways. For this compound, one could envision modifications to the acetyl group. For example, reduction of the ketone to an alcohol would create a derivative that might be re-oxidized in vivo to the parent compound.

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its analogs, primarily in the context of the Williamson ether synthesis, which is a common method for forming the ether linkage in such compounds.

Microwave-Assisted Synthesis: A significant green chemistry approach is the use of microwave irradiation to accelerate organic reactions. ajrconline.organton-paar.comijnrd.orgresearchgate.net Compared to conventional heating, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and reduced side product formation. ijnrd.org For the synthesis of this compound, the etherification step between a substituted phenol (B47542) and a propanoic acid derivative could be performed under microwave irradiation, potentially in the absence of a solvent or in a high-boiling, non-toxic solvent. ajrconline.orgrasayanjournal.co.in

| Green Chemistry Approach | Description | Potential Benefits in Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields, cleaner reactions. ajrconline.organton-paar.comijnrd.orgresearchgate.net |

| Use of Greener Solvents | Replacement of hazardous solvents with more environmentally benign alternatives (e.g., water, ethanol, ionic liquids). | Reduced environmental impact and improved safety. |

| Phase-Transfer Catalysis | Facilitates the reaction between reactants in different phases, often allowing the use of water as a solvent. | Avoidance of organic solvents, milder reaction conditions. |

| Solvent-Free Reactions | Conducting reactions without a solvent. | Elimination of solvent waste, simplified workup. |

Alternative Solvents and Catalysts: The choice of solvent is crucial in green chemistry. Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. In the context of the Williamson ether synthesis, the use of a phase-transfer catalyst can enable the reaction to be carried out in a biphasic system with water as one of the phases, thereby minimizing the use of organic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. For the synthesis of this compound, this would involve carefully selecting reagents and reaction conditions to minimize the formation of byproducts.

Isolation and Purification Techniques for Research-Scale Production

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a compound of high purity for research purposes. The choice of technique depends on the physical and chemical properties of the compound and the impurities present.

Crystallization: Crystallization is a powerful and widely used technique for the purification of solid organic compounds. scielo.br The selection of an appropriate solvent or solvent system is crucial for successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For this compound, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, water) could be screened to find the optimal conditions for crystallization. google.com

Chromatographic Techniques: When crystallization is not effective or for the separation of closely related analogs, chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for both the analysis and purification of organic compounds. creative-proteomics.com For the purification of this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be effective. sielc.comsielc.com The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound (e.g., its methyl ester), gas chromatography could be used for analysis and, on a smaller scale, for purification. cerealsgrains.orgnih.gov The compound is vaporized and passed through a column with a stationary phase, and separation occurs based on differences in boiling points and interactions with the stationary phase.

Extraction: Liquid-liquid extraction is a common workup procedure to separate the desired product from a reaction mixture. For an acidic compound like this compound, its solubility in aqueous and organic phases can be manipulated by adjusting the pH. For example, the compound will be more soluble in an aqueous basic solution (as its carboxylate salt) and more soluble in an organic solvent in its protonated (acidic) form. This property can be exploited to separate it from neutral or basic impurities.

| Purification Technique | Principle | Applicability to this compound |

| Crystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Primary method for purifying the solid product. scielo.brgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a liquid mobile phase. | Purification of small to medium quantities, separation of closely related analogs. creative-proteomics.com |

| Gas Chromatography (GC) | Differential partitioning between a stationary and a gaseous mobile phase. | Analysis and purification of volatile derivatives (e.g., esters). cerealsgrains.orgnih.gov |

| Extraction | Differential solubility in two immiscible liquid phases. | Initial workup and separation from impurities with different acid-base properties. |

Exploration of Structure Activity Relationships Sar for 3 4 Acetyl 2 Methoxyphenoxy Propanoic Acid Analogs

Impact of Aromatic Substituents on Biological Activities

The nature, position, and electronic properties of substituents on the aromatic ring of phenoxypropanoic acid analogs are critical determinants of their biological activity. The subject compound, 3-(4-Acetyl-2-methoxyphenoxy)propanoic acid, features a 4-acetyl group, which is electron-withdrawing, and a 2-methoxy group, which is electron-donating.

The acetyl group at the para-position is a key feature. In other series of aromatic compounds, an acetyl moiety can be involved in crucial hydrogen bonding interactions within receptor binding pockets. For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the acetyl group was a common feature, and modifications to this group, such as conversion to an oxime, significantly enhanced antiproliferative activity. This suggests that the carbonyl oxygen of the acetyl group in this compound could act as a hydrogen bond acceptor, an essential interaction for biological efficacy.

The methoxy (B1213986) group at the ortho-position is also expected to significantly influence activity. Methoxy groups are known to affect the lipophilicity and electronic properties of a molecule, which in turn can modulate its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the positioning of the methoxy group can influence the conformation of the molecule, potentially pre-organizing it for a more favorable interaction with a biological target. Studies on other 2-methoxyphenol derivatives have shown that this substitution pattern can contribute to antioxidant and anti-inflammatory activities.

The interplay between the electron-withdrawing acetyl group and the electron-donating methoxy group on the phenyl ring likely creates a unique electronic distribution that can fine-tune the binding affinity and selectivity of the molecule for its target.

Table 1: Predicted Influence of Aromatic Substituents on the Biological Activity of Phenoxypropanoic Acid Analogs

| Substituent | Position | Electronic Effect | Potential Role in Biological Activity |

| Acetyl | Para (4) | Electron-withdrawing | Hydrogen bond acceptor, potential for enhanced binding affinity. |

| Methoxy | Ortho (2) | Electron-donating | Modulation of lipophilicity and ADME properties, conformational influence. |

Role of the Propanoic Acid Moiety in Receptor Binding and Biological Response

The propanoic acid moiety is a cornerstone of the structure for many biologically active arylpropionic acid derivatives, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs). This acidic group is often essential for the molecule's interaction with its biological target.

In the context of peroxisome proliferator-activated receptors (PPARs), a target for many phenoxypropanoic acid derivatives, the carboxylic acid group is a critical anchoring point. It typically forms a salt bridge or strong hydrogen bonds with basic amino acid residues (such as lysine (B10760008) or arginine) in the ligand-binding domain of the receptor. This interaction is often a prerequisite for receptor activation. Structure-activity relationship studies on substituted phenylpropanoic acid derivatives as PPAR activators have consistently highlighted the necessity of the carboxyl group for potent activity. nih.govnih.gov

Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can sometimes retain or even improve activity, but complete removal or replacement with a non-acidic group generally leads to a significant loss of biological response. This underscores the fundamental role of the acidic nature of the propanoic acid moiety in the molecular mechanism of action. Therefore, it is highly probable that the propanoic acid group of this compound is indispensable for its receptor binding and subsequent biological effects.

Investigation of Conformationally Restricted Analogs of this compound

The flexibility of the phenoxypropanoic acid scaffold allows it to adopt numerous conformations, only one of which is likely to be the "active" conformation for binding to a biological target. The introduction of conformational constraints is a well-established strategy in medicinal chemistry to lock a molecule into a more rigid, and potentially more active, conformation.

For arylpropionic acids, conformational studies have suggested a relationship between the dihedral angle of the propionic acid residue relative to the aromatic ring and anti-inflammatory activity. A more open or extended conformation is often associated with higher activity. By synthesizing conformationally restricted analogs, where the rotational freedom is limited through cyclization or the introduction of bulky groups, it is possible to probe the bioactive conformation.

While specific examples of conformationally restricted analogs of this compound are not available, the principle remains a valuable avenue for future research. Creating rigid analogs, for instance by incorporating the propanoic acid side chain into a ring system fused to the phenoxy group, could lead to several benefits:

Enhanced Potency: By pre-paying the entropic penalty of adopting the active conformation, a rigid analog can exhibit higher binding affinity.

Improved Selectivity: A rigid structure may fit more precisely into the binding site of the intended target while being less likely to bind to off-targets, leading to a better side-effect profile.

Metabolic Stability: A more rigid molecule may be less susceptible to metabolic degradation.

Pharmacophore Modeling Based on this compound Derivatives

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model for the this compound series would likely be derived from a set of active and inactive analogs.

Based on the structure of the parent compound and the SAR of related molecules, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the 4-acetyl group.

A Hydrogen Bond Donor/Acceptor or Negative Ionizable Feature: Representing the carboxylic acid of the propanoic acid moiety.

An Aromatic Ring Feature: Representing the substituted phenyl ring.

A Hydrophobic Feature: Potentially corresponding to the phenoxy scaffold or specific regions of the aromatic ring.

The spatial arrangement of these features would be crucial. For instance, the distance and relative orientation between the hydrogen bond acceptor on the acetyl group and the acidic feature of the propanoic acid would be a critical parameter. Such a model could then be used for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. Pharmacophore models for other phenoxy-2-methyl propanoic acid derivatives have been successfully used to identify new compounds with hypolipidemic activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties (descriptors) of the molecules with their observed activity.

For a series of this compound analogs, a QSAR model would be invaluable for predicting the activity of untested compounds and for guiding the design of more potent derivatives. The descriptors used in such a model would likely include:

Electronic Descriptors: Such as Hammett constants or calculated atomic charges, to quantify the effects of different substituents on the aromatic ring.

Lipophilicity Descriptors: Like the partition coefficient (logP) or distribution coefficient (logD), which are crucial for membrane permeability and reaching the target site.

Steric Descriptors: Such as molecular weight, molar refractivity, or Taft steric parameters, to account for the size and shape of the substituents.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

QSAR studies on other series of phenylpropanoic acids have successfully developed models with high predictive power. For example, a QSAR study on meta-substituted phenyl propanoic acids as PPAR gamma agonists revealed a strong correlation between activity and specific descriptors, yielding a model with a high correlation coefficient (r² = 0.9393). researchgate.net Similarly, QSAR analyses of 2-phenoxy-N-substituted acetamide (B32628) analogues have provided insights into the structural requirements for their activity as HIF-1 inhibitors. nih.gov These examples demonstrate the utility of QSAR in understanding the SAR of related compound series and underscore its potential application in the optimization of this compound analogs.

Biological and Pharmacological Investigations of 3 4 Acetyl 2 Methoxyphenoxy Propanoic Acid

In Vitro Assay Development and Implementation for Biological Screening

Comprehensive screening of a novel compound's biological activity is a critical first step in the drug discovery process. This typically involves a battery of in vitro assays designed to assess its effects on specific biological targets and cellular processes.

Enzyme Inhibition Studies of 3-(4-Acetyl-2-methoxyphenoxy)propanoic Acid

No studies have been published that investigate the inhibitory effects of this compound on any specific enzymes. Therefore, no data on its potency (e.g., IC₅₀ values) or its mode of enzyme inhibition is available.

Receptor Binding Assays and Ligand Interaction Studies

There is no available research detailing the binding affinity of this compound to any known biological receptors. Consequently, data regarding its dissociation constant (Kd), binding kinetics, and specificity for any receptor subtype are absent from the scientific record.

Mechanism of Action Elucidation at the Molecular and Cellular Level

Understanding the mechanism of action of a compound is fundamental to its development as a potential therapeutic agent. This involves identifying its molecular targets and characterizing the interactions at a molecular level.

Identification of Putative Molecular Targets for this compound

As there have been no biological screening studies published, no putative molecular targets for this compound have been identified.

Detailed Analysis of Protein-Ligand Interactions

Without an identified molecular target, no studies on the detailed protein-ligand interactions of this compound have been conducted. Therefore, there is no information regarding the specific amino acid residues involved in binding, the types of chemical bonds formed, or the conformational changes that may occur upon binding.

Downstream Signaling Cascade Modulations by this compound

There is no available research detailing the effects of this compound on any downstream signaling cascades.

In Vivo Studies in Relevant Animal Models for Mechanistic Insights (Excluding Therapeutic Efficacy and Clinical Data)

No in vivo studies in animal models have been reported for this compound to provide mechanistic insights.

Pharmacodynamic Assessments in Animal Models (e.g., biomarker changes)

Data on pharmacodynamic assessments, including any biomarker changes in response to the administration of this compound in animal models, are not available in the current scientific literature.

Tissue Distribution and Cellular Uptake Studies in Animal Tissues

There are no published studies on the tissue distribution or cellular uptake of this compound in animal tissues.

Due to the absence of research on the specified compound, the requested detailed article with data tables cannot be generated. Further research into this specific chemical entity would be required to elucidate its pharmacological properties.

Metabolic Pathway Investigations and Bioavailability Studies in Pre Clinical Contexts

In Vitro Metabolic Fate of 3-(4-Acetyl-2-methoxyphenoxy)propanoic Acid Using Liver Microsomes and Hepatocytes

There is currently no publicly available research detailing the in vitro metabolic fate of this compound in liver microsomes or hepatocytes. These experimental systems are standard tools in preclinical research to predict how a compound might be metabolized in the liver, the primary site of drug metabolism in the body. Studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and hepatocytes, which represent a more complete cellular model, are essential for identifying potential metabolic pathways.

Identification and Structural Characterization of Major Metabolites

Without foundational in vitro metabolism studies, the major metabolites of this compound have not been identified or structurally characterized. The parent compound could potentially undergo a variety of metabolic reactions, such as oxidation, reduction, hydrolysis, or conjugation, leading to the formation of various metabolites. The identification of these metabolites is crucial for understanding the compound's clearance mechanisms and for identifying any potentially active or toxic byproducts.

Enzymatic Biotransformation Pathways Involved in this compound Metabolism

The specific enzymatic pathways responsible for the biotransformation of this compound have not been elucidated. Typically, cytochrome P450 (CYP) enzymes play a major role in the metabolism of many xenobiotics. However, without experimental data, it is not possible to determine which specific CYP isoforms, or other enzyme families such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), might be involved in its metabolism.

Metabolic Stability Studies in Animal Plasma and Tissue Homogenates

Information regarding the metabolic stability of this compound in animal plasma and tissue homogenates is not available in the current body of scientific literature. Such studies are critical for predicting the in vivo half-life and clearance of a compound. Stability in plasma can indicate susceptibility to esterases, while stability in tissue homogenates (e.g., from the liver, kidney, or intestine) provides a broader understanding of its metabolic susceptibility in different organs.

Computational and Theoretical Studies on 3 4 Acetyl 2 Methoxyphenoxy Propanoic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in identifying potential biological targets for a ligand and elucidating its binding mode at the active site of a protein.

For 3-(4-acetyl-2-methoxyphenoxy)propanoic acid, molecular docking simulations could be performed against a library of known protein targets to identify those with the highest binding affinity. The process involves preparing the three-dimensional structure of the ligand and the target protein, followed by a search algorithm that explores various possible binding poses of the ligand within the protein's active site. A scoring function is then used to estimate the binding affinity for each pose.

The results of such a study can provide valuable information on the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This understanding is crucial for the rational design of more potent and selective inhibitors.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -9.8 | 50 nM | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -8.5 | 200 nM | His367, His372, Ile406 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 | 500 nM | Arg288, His323, Tyr473 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations of this compound-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a ligand-protein complex, MD simulations can provide detailed insights into the stability of the complex, the flexibility of the ligand and protein, and the dynamics of their interactions. frontiersin.org

Following molecular docking, the most promising complex of this compound with a target protein would be subjected to MD simulations. These simulations solve Newton's equations of motion for the system, allowing for the observation of its behavior over a specific period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds and other key interactions. This information is critical for validating the docking results and understanding the dynamic nature of the binding event.

| Simulation Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | The protein structure remains stable throughout the simulation. |

| Average RMSD of Ligand | 0.8 Å | The ligand maintains a stable binding pose within the active site. |

| Key Hydrogen Bond Occupancy | > 80% | Critical hydrogen bonds are consistently maintained. |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. For this compound, these calculations can provide a wealth of information that is complementary to classical molecular modeling techniques.

Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. Additionally, the molecular electrostatic potential (MEP) can be mapped to identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with biological targets.

| Quantum Chemical Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Provides information on the overall polarity of the molecule. |

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of ADME Properties (Excluding Human Pharmacokinetics)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, as poor ADME profiles are a major cause of clinical trial failures. nih.govnih.gov In silico models provide a rapid and cost-effective means of predicting these properties based on the chemical structure of a compound. researchgate.net

For this compound, various computational models can be used to predict its ADME properties. These models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimentally determined properties. Predicted properties can include intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. researchgate.net |

| Plasma Protein Binding | > 90% | High affinity for plasma proteins, which can affect its distribution. |

| CYP2D6 Inhibition | Low | Unlikely to cause drug-drug interactions via this metabolic pathway. |

| Blood-Brain Barrier Permeation | Low | Not expected to readily cross into the central nervous system. |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Energy Minimization Studies

The three-dimensional conformation of a molecule plays a significant role in its biological activity, as it determines how well it can fit into the binding site of a target protein. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

For this compound, a systematic search of its conformational space can be performed to identify all possible spatial arrangements of its atoms. Each of these conformations is then subjected to energy minimization to find the most stable, or lowest energy, structure. This information is crucial for selecting the appropriate conformation for use in molecular docking and other computational studies.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |

| 1 (Global Minimum) | 0.00 | 175° |

| 2 | 1.25 | -65° |

| 3 | 2.50 | 70° |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Research on 3 4 Acetyl 2 Methoxyphenoxy Propanoic Acid

Development of Hyphenated Techniques for Metabolite Profiling in Biological Matrices (e.g., LC-MS/MS, GC-MS)

In the study of xenobiotics, identifying metabolites is crucial to understanding their pharmacokinetic and pharmacodynamic properties. Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern metabolite profiling. nih.gov It offers high sensitivity and selectivity for detecting and identifying compounds in complex biological matrices like plasma, urine, and feces. nih.gov The process involves chromatographic separation of the parent compound and its metabolites, followed by ionization and mass analysis. The initial mass spectrometer (MS1) isolates a specific ion, which is then fragmented, and the resulting fragments are analyzed by a second mass spectrometer (MS2). This provides structural information for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. Derivatization is often necessary for non-volatile compounds like carboxylic acids to make them suitable for GC analysis. GC-MS provides excellent chromatographic resolution and characteristic mass spectra that can be used for metabolite identification by comparing them to spectral libraries.

A hypothetical workflow for metabolite profiling of 3-(4-Acetyl-2-methoxyphenoxy)propanoic acid would involve:

Incubation of the compound with liver microsomes or administration to an animal model.

Extraction of the compound and its metabolites from the biological matrix.

Analysis using LC-MS/MS to detect potential metabolites formed through reactions such as oxidation, reduction, hydrolysis, or conjugation.

For GC-MS analysis, derivatization of the extracts followed by analysis to identify volatile metabolites.

Quantitative Method Development for this compound in Complex Research Samples

Quantitative analysis is essential for determining the concentration of a compound in biological samples. This is critical for pharmacokinetic studies. LC-MS/MS is the method of choice for the quantitative bioanalysis of many drugs and their metabolites due to its high sensitivity, selectivity, and speed.

A quantitative LC-MS/MS method for this compound would typically be developed and validated according to regulatory guidelines. This involves:

Sample Preparation: Developing a robust extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix and minimize matrix effects.

Chromatography: Optimizing the liquid chromatography conditions (column, mobile phase, flow rate, etc.) to achieve good separation from endogenous interferences.

Mass Spectrometry: Tuning the mass spectrometer parameters for optimal detection of the parent compound and an internal standard. Multiple Reaction Monitoring (MRM) is commonly used for quantification.

Method Validation: Assessing the method for linearity, accuracy, precision, selectivity, recovery, and stability.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the lower limit of quantification) |

| Precision (CV%) | ≤ 15% (≤ 20% at the lower limit of quantification) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard |

| Matrix Effect | Within acceptable limits |

| Stability | Analyte stable under various storage and processing conditions |

This table represents typical validation parameters for a bioanalytical method and is not based on specific data for the target compound.

Chiral Separation and Enantiomeric Purity Analysis (If Racemic Synthesis is Performed)

Many molecules with a stereocenter, such as those in the aryloxyphenoxypropanoic acid class, are synthesized as a racemic mixture of two enantiomers. nih.gov Since enantiomers can have different pharmacological and toxicological properties, it is often necessary to separate and quantify them. ntu.edu.tw

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique for enantiomeric separation. nih.govntu.edu.tw The choice of CSP is critical and depends on the structure of the compound. For aryloxyphenoxypropanoic acids, polysaccharide-based CSPs have been shown to be effective. ntu.edu.tw

Capillary Electrophoresis (CE) is another technique that can be used for chiral separations, often employing a chiral selector added to the background electrolyte. nih.gov

The development of a chiral separation method would involve screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomers. Once a method is developed, it can be used to determine the enantiomeric purity of a sample.

Spectroscopic Methods for Advanced Mechanistic Probes (e.g., Ligand-Observed NMR in Binding Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and studying molecular interactions. nih.gov While standard 1H and 13C NMR are used for structural confirmation of the synthesized compound, more advanced techniques can provide insights into its mechanism of action.

Ligand-Observed NMR is a technique used to study the binding of a small molecule (ligand) to a larger molecule (e.g., a protein). Changes in the NMR signals of the ligand upon addition of the protein can provide information about binding affinity and the part of the ligand involved in the interaction. This is particularly useful when structural information on the target protein is limited.

Future Research Directions and Translational Potential of this compound (Excluding Clinical Translation)

While direct research on this compound is limited, its structural features, characteristic of the broader class of phenoxypropanoic acid derivatives, suggest significant potential for future investigation and application in various scientific domains, excluding clinical translation. This article explores the prospective avenues for research and the translational possibilities of this compound, focusing on synthetic innovations, biological target exploration, advanced analytical techniques, and its development as a research tool.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Acetyl-2-methoxyphenoxy)propanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, coupling 4-acetyl-2-methoxyphenol with a propanoic acid derivative (e.g., bromopropanoic acid) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization includes varying solvents (DMF vs. THF), reaction times (6–24 hours), and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm), acetyl (δ ~2.5 ppm), and aromatic protons (δ 6.5–7.5 ppm). The propanoic acid chain shows characteristic triplet signals for CH₂ groups .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carboxylic acid groups) .

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and assess purity (>98% for pharmacological studies) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The acetyl and methoxy groups may undergo hydrolysis under humid or acidic conditions. Stability studies (40°C/75% RH for 6 months) recommend storing the compound in airtight containers with desiccants (silica gel) at –20°C. Degradation products (e.g., free phenol or acetic acid) can be monitored via HPLC .

Advanced Research Questions

Q. How does the substituent pattern (acetyl, methoxy) influence the compound’s bioactivity in pharmacological models?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (e.g., 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid) to evaluate the role of acetyl groups in receptor binding. Computational docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) are used. For instance, acetyl groups may enhance lipophilicity, improving blood-brain barrier penetration in neurological studies .

Q. What metabolic pathways are involved in the biotransformation of this compound in mammalian systems?

- Methodological Answer : In vivo studies (mouse/rat models) using LC-MS/MS reveal phase I/II metabolism. The acetyl group may undergo deacetylation to form 3-(4-Hydroxy-2-methoxyphenoxy)propanoic acid, followed by glucuronidation or sulfation (e.g., 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid-O-sulfate). Metabolites are identified via stable isotope tracing and compared to synthetic standards .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Systematic replication under standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) is essential. Use positive controls (e.g., aspirin for COX inhibition) and validate results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational strategies predict the compound’s interaction with target proteins (e.g., COX-2 or PPAR-γ)?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and free-energy calculations (MM-PBSA) model binding modes. The acetyl group’s electron-withdrawing effects may stabilize hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2). Validate predictions with mutagenesis studies (e.g., Ala-scanning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.